
3-((3-fluorobenzyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a 1,2,4-triazine ring, which is a six-membered ring containing three nitrogen atoms and three carbon atoms. The 3-fluorobenzyl group would add aromaticity to the molecule, and the sulfur atom would likely contribute to the reactivity of the compound .Chemical Reactions Analysis
The chemical reactions of this compound would depend on the specific conditions and reagents used. The presence of the sulfur atom could make the compound susceptible to oxidation reactions. The 1,2,4-triazine ring could potentially undergo substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the fluorobenzyl group could potentially increase the compound’s lipophilicity, which could affect its solubility and permeability properties .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Synthesis Techniques : The synthesis of 1,2,4-triazine derivatives involves various methods, including the reaction of ammonia with bismethylthio-, dithioxo-, or methylthio-thioxo-triazines and the treatment of oxo-triazine with phenyl phosphorodiamidate, indicating a foundation for developing compounds like 3-((3-fluorobenzyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one (Wasti & Joullié, 1976).
Biological Activities and Applications
Antimicrobial Activity : Certain 1,2,4-triazine derivatives have been evaluated for their antimicrobial properties. For example, compounds synthesized from reactions involving triazine and various reagents demonstrated significant antimicrobial activity (Sareen, Khatri, Jain, & Sharma, 2006).
Antiviral and Antitumor Potential : Imidazo[1,5-a]-1,3,5-triazine derivatives, incorporating benzyl and methylbenzyl groups, were explored for their inhibitory effects against ortho- and paramyxoviruses, highlighting their potential as antiviral agents. The synthesis process and the specific structural units necessary for biological activity were detailed, suggesting avenues for designing compounds with enhanced efficacy (Golankiewicz, Januszczyk, Ikeda, Balzarini, & De Clercq, 1995).
HIV-1 Activity Inhibition : Fluorine-substituted 1,2,4-triazinones were synthesized and evaluated as potential inhibitors of HIV-1 activity. These compounds, through alkylation, amination, and oxidation processes, have shown promising results in inhibiting HIV-1, highlighting the compound's utility in antiviral research (Makki, Abdel-Rahman, & Khan, 2014).
Orientations Futures
The study and development of 1,2,4-triazine derivatives is a vibrant field of research, particularly in medicinal chemistry, where these compounds are often used as scaffolds for drug discovery. Future research could involve exploring the biological activity of this compound, optimizing its structure for improved potency and selectivity, and investigating its mechanism of action .
Propriétés
IUPAC Name |
3-[(3-fluorophenyl)methylsulfanyl]-6-methyl-4H-1,2,4-triazin-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3OS/c1-7-10(16)13-11(15-14-7)17-6-8-3-2-4-9(12)5-8/h2-5H,6H2,1H3,(H,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISHOBVBTYZELAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(NC1=O)SCC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

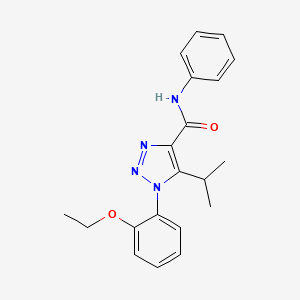

![1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(4-fluorobenzyl)piperidine-3-carboxamide](/img/structure/B2617324.png)
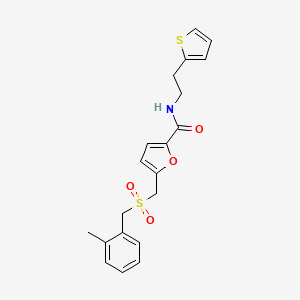
![N-(3,4-dimethoxyphenyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]triazole-4-carboxamide](/img/structure/B2617328.png)

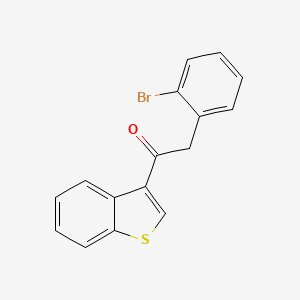
![{[4-(Propan-2-yl)phenyl]carbamoyl}methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2617333.png)
![Tert-butyl 2,6-diazaspiro[4.5]decane-6-carboxylate hemioxalate](/img/structure/B2617334.png)

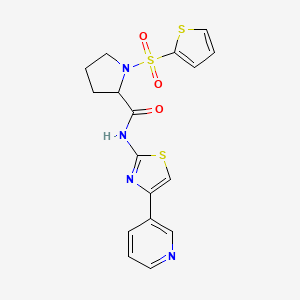
![[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]amine hydrobromide](/img/no-structure.png)
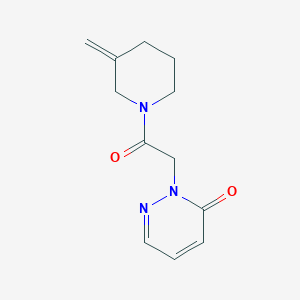
![4-(4-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-2-yl)morpholine](/img/structure/B2617343.png)